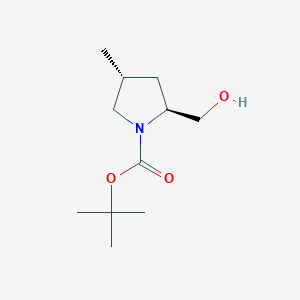

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine

Description

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: The (2S,4R) configuration ensures distinct spatial orientation, critical for enantioselective synthesis and biological interactions.

- Functional groups: A tert-butoxycarbonyl (Boc) protecting group at the N1 position, a hydroxymethyl (-CH2OH) substituent at C2, and a methyl (-CH3) group at C2.

- Applications: Widely used as an intermediate in pharmaceuticals, particularly in peptide synthesis and kinase inhibitor development .

Synthesis: Common routes involve hydroxylamine-mediated cyclization or mesylation reactions. For example, hydroxylamine derivatives are treated with Zn/NH4Cl in methanol under catalytic indium dust to achieve stereochemical control . Alternatively, mesyl chloride (MsCl) in CH2Cl2 with triethylamine (Et3N) facilitates sulfonate formation for subsequent substitution .

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCHOAIXJTLDT-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Methyl Group Introduction

A common route begins with 4-hydroxy-L-proline, which is commercially available. The synthesis involves:

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane catalyzed by 4-dimethylaminopyridine (DMAP).

$$

\text{4-Hydroxy-L-proline} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{N-Boc-4-hydroxyproline}

$$

Yields exceed 85% under optimized conditions.

Methylation at C4 : The hydroxy group at C4 is converted to a methyl group via Mitsunobu reaction or reductive alkylation. For example, treatment with methyl iodide and a base in the presence of a palladium catalyst achieves selective methylation.

Hydroxymethylation at C2 : Oxidation of C2 to a ketone followed by stereoselective reduction using NaBH$$_4$$ with a chiral ligand introduces the hydroxymethyl group.

Process Optimization

- Solvent Systems : Tetrahydrofuran (THF) and diglyme improve solubility during methylation.

- Purification : Crystallization from isopropanol/acetone mixtures yields >99% purity.

Asymmetric Ring-Closing Strategies

Cyclization of 1,4-Dichlorobutane Derivatives

A patent-pending method utilizes 1,4-dichlorobutane and methylamine in ether solvents (e.g., diglyme) under potassium iodide catalysis:

$$

\text{1,4-Dichlorobutane} + \text{CH}3\text{NH}2 \xrightarrow{\text{KI, Diglyme}} \text{(2S,4R)-4-Methylpyrrolidine}

$$

Diastereoselective Pyrrolidine-2,3-dione Rearrangement

Thermal rearrangement of substituted pyrrolidine-2,3-diones generates the target scaffold with high diastereoselectivity:

$$

\text{Pyrrolidine-2,3-dione} \xrightarrow{\Delta, \text{Toluene}} \text{(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine}

$$

Industrial-Scale Production and Cost Efficiency

Comparison of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylic acid.

Reduction: (2S,4R)-1-Boc-4-methylpyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Drug Synthesis

-

Chiral Building Block :

- The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the construction of complex molecules with specific biological activities. For instance, it has been utilized in the synthesis of derivatives of proline, which are vital in peptide synthesis and drug development .

- Synthesis of Bioactive Compounds :

Organocatalysis

The compound plays a crucial role in organocatalysis, particularly in asymmetric synthesis:

- Organocatalytic Reactions : It has been employed as a catalyst or co-catalyst in various asymmetric reactions, enhancing the selectivity and yield of desired products. The ability to facilitate reactions without the need for metal catalysts makes it an attractive option for green chemistry applications .

Case Study 1: Synthesis of Proline Derivatives

Research has demonstrated the utility of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine in synthesizing proline derivatives through enantioselective reactions. These derivatives have shown promising results in biological assays, indicating their potential as therapeutic agents against various diseases.

Case Study 2: Asymmetric Catalysis

In a study focusing on asymmetric catalysis, this compound was used to produce high yields of chiral products. The research highlighted its effectiveness in facilitating reactions that require high stereoselectivity, thus demonstrating its value in synthetic organic chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Key Structural Analogues

Structural and Functional Differences

Substituent Effects: Hydroxymethyl vs. Cyano: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the electron-withdrawing cyano group in , which improves metabolic stability but reduces solubility. Methyl vs. Fluoro: The C4 methyl group in the target compound provides steric bulk, influencing conformational flexibility, whereas the fluoro substituent in increases electronegativity and bioactivity in enzyme-binding pockets.

Boc Protection: The Boc group in the target compound and simplifies N-deprotection under acidic conditions, enabling selective functionalization. Non-Boc analogues (e.g., ) require alternative protection strategies, complicating synthetic routes.

Stereochemical Impact :

- The (2S,4R) configuration in the target compound contrasts with (3S,4S) in , leading to divergent biological activities. For example, (2S,4R)-configured pyrrolidines exhibit higher affinity for prolyl hydroxylase enzymes than (3S,4S) isomers .

Biological Activity

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological applications. This article explores its biological activity, synthesis, and implications in drug development, supported by recent research findings and case studies.

Chemical Structure : The compound features a pyrrolidine ring with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry contributes to its distinct chemical properties, influencing its interaction with biological targets.

Synthesis Overview :

- Starting Material : The synthesis typically begins with (S)-4-methylproline.

- Protection : The amino group is protected using a Boc group.

- Reduction : The carboxylic acid is reduced to an alcohol.

- Hydroxymethylation : The alcohol undergoes hydroxymethylation using formaldehyde.

This synthetic route allows for the production of the compound in a manner conducive to further derivatization for biological testing.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as both an inhibitor and an activator in different biochemical pathways, affecting metabolic processes significantly. The specific molecular targets include:

- Enzymes : It may modulate enzyme activity, which can lead to alterations in metabolic pathways.

- Receptors : Interaction with specific receptors can influence signaling pathways involved in various physiological processes .

Pharmacological Applications

Recent studies highlight the compound's potential applications in drug discovery:

- Antidiabetic Agents : Research indicates that derivatives of pyrrolidine structures can exhibit agonistic activity towards G-protein coupled receptors (GPCRs) involved in glucose metabolism, making them candidates for diabetes treatment .

- Anticancer Activity : Some pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and antiangiogenic properties .

- Neurological Disorders : Its role as a building block for synthesizing complex molecules aimed at treating neurological conditions has been emphasized.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of a series of pyrrolidine derivatives, including this compound. The compounds were tested against various cancer cell lines, revealing significant inhibitory effects on cell growth. The mechanism was linked to the induction of apoptosis and disruption of angiogenesis pathways .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was assessed for its ability to inhibit kinases involved in metabolic regulation. The results demonstrated nanomolar potency against specific kinases, indicating its potential as a lead compound for developing targeted therapies in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring | Enzyme modulation, anticancer properties |

| (2S,4S)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine | Similar stereochemistry | Lower potency than (2S,4R) variant |

| (2R,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine | Different stereochemistry | Variable biological activity |

The uniqueness of this compound lies in its specific stereochemical configuration that enhances its efficacy compared to other isomers .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structure and purity of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine?

- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. 1H and 13C NMR verify stereochemistry and functional groups (e.g., Boc-protected amine, hydroxymethyl), while IR confirms hydroxyl and carbonyl stretches. Purity is assessed via HPLC with a chiral column to resolve enantiomeric excess . For ambiguous data, X-ray crystallography provides definitive structural validation .

Q. What are the standard synthetic routes for this compound?

- Answer : Synthesis typically involves:

- Step 1 : Cyclization of a pyrrolidine precursor using chiral auxiliaries (e.g., Evans’ oxazolidinones) to establish stereocenters.

- Step 2 : Boc protection of the amine under basic conditions (e.g., di-tert-butyl dicarbonate, DMAP catalyst in THF) .

- Step 3 : Hydroxymethylation via Grignard or organozinc addition to a ketone intermediate.

Critical parameters include reaction temperature (0–25°C for stereocontrol) and solvent polarity (e.g., DMF for nucleophilic substitutions) .

Q. How does stereochemistry impact the compound’s biological activity?

- Answer : The (2S,4R) configuration influences conformational rigidity, affecting binding to targets like enzymes or receptors. For example, the 4-methyl group enhances hydrophobic interactions in enzyme active sites, while the hydroxymethyl group modulates solubility and hydrogen bonding. Comparative studies with (2R,4S) analogs show reduced activity due to mismatched stereoelectronic effects .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Answer : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or kinetic resolutions. Monitor enantiomeric excess via chiral HPLC or polarimetry . For Boc-protected intermediates, crystallization in non-polar solvents (hexane/ethyl acetate) improves diastereomeric purity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Answer :

- Contradiction : Overlapping NMR signals for methyl and hydroxymethyl groups.

- Resolution : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously.

- Contradiction : IR suggests Boc deprotection, but LC-MS shows intact molecular ion.

- Resolution : Perform tandem MS/MS to confirm fragmentation patterns consistent with Boc retention .

Q. What role does the Boc group play in stabilizing intermediates during derivatization?

- Answer : The Boc group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.